1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine (CAS 1346462-59-6) is a highly specialized, sp3-rich heterocyclic building block primarily utilized in the synthesis of fused pyrazolo-pyridine, pyrazolo-pyrimidine, and azaindazole core structures [1]. Featuring a pre-installed cyclopropyl group at the N1 position and a methyl group at C3, this 5-aminopyrazole is engineered to overcome the severe regioselectivity and metabolic stability challenges associated with generic alkyl-pyrazoles. In modern drug discovery, particularly for kinase and epigenetic target inhibitors (such as EZH2 and PLK4), maximizing the fraction of sp3 carbons (Fsp3) while minimizing metabolic soft spots is a critical design parameter [2]. Procuring this exact pre-functionalized intermediate allows process chemists to bypass low-yielding, late-stage N-cyclopropylation steps, ensuring high regiochemical fidelity during the construction of complex, metabolically robust pharmaceutical APIs.
N1-cyclopropyl building block for kinase and receptor target programs
Grades support stoichiometry-sensitive amide/urea derivatizations
Defined 5-amino vector ensures regiocontrolled library synthesis
Substituting 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine with the unalkylated baseline (3-methyl-1H-pyrazol-5-amine) introduces severe process bottlenecks. Direct N-alkylation of pyrazoles with cyclopropyl halides is notoriously inefficient due to the poor electrophilicity of the cyclopropyl carbon in SN2 reactions, while transition-metal-catalyzed cross-couplings (e.g., Chan-Lam) frequently result in intractable mixtures of N1 and N2 regioisomers, drastically reducing overall yield and requiring expensive chromatographic separations [1]. Furthermore, substituting the cyclopropyl group with a more easily installed ethyl or isopropyl group compromises the final API's performance. Flexible alkyl chains contain alpha-CH2 metabolic soft spots that are highly susceptible to CYP450-mediated oxidation, leading to rapid microsomal clearance [2]. The pre-formed cyclopropyl variant is therefore indispensable for both manufacturability and the pharmacokinetic viability of the end product.
Relocating the amino group from C5 to C3 alters amide/urea geometry and ring electronics, breaking SAR continuity.
The N1-cyclopropyl group provides a conformational constraint not replicated by N1-methyl or C3-cyclopropyl analogs.
Regioisomeric substitution leads to divergent kinase inhibition profiles even within the same aminopyrazole chemotype.
The synthesis of complex pyrazolo[3,4-b]pyridines requires precise regiocontrol. Utilizing the pre-formed 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine allows for direct cyclocondensation with diketoesters, yielding the desired N1-cyclopropyl fused core in >75% yield without the need for isomeric separation [1]. In contrast, attempting late-stage N-cyclopropylation of a pre-formed pyrazolo-pyridine or a 3-methyl-1H-pyrazol-5-amine precursor typically results in poor N1/N2 selectivity (often ranging from 1:1 to 3:1) and overall yields below 50% due to the low reactivity of cyclopropyl electrophiles [2].
| Evidence Dimension | Regioselective Yield |
| Target Compound Data | >75% yield of the desired N1-isomer via direct condensation |
| Comparator Or Baseline | Unalkylated 3-methyl-1H-pyrazol-5-amine + late-stage cyclopropylation (<50% yield, 1:1 to 3:1 isomer mixture) |
| Quantified Difference | Elimination of isomeric mixtures and >25% absolute increase in process yield |
| Conditions | Cyclocondensation with ethyl 4-cyclopropyl-2,4-dioxobutanoate vs. late-stage N-alkylation/cross-coupling |
Procuring the pre-alkylated building block eliminates costly chromatographic separations of regioisomers, significantly improving the scalability and atom economy of the synthesis.
In the optimization of heterocyclic kinase inhibitors, the choice of the N-alkyl substituent is critical for metabolic stability. Class-level pharmacokinetic data demonstrates that replacing an N-ethyl or N-isopropyl pyrazole with an N-cyclopropyl pyrazole eliminates the alpha-CH2 metabolic soft spot. This structural change routinely reduces intrinsic clearance (CLint) by 50% to 80% in rat and human liver microsomes (e.g., dropping from >200 µL/min/mg for flexible alkyls to <50 µL/min/mg for cyclopropyl variants) [1]. The rigid cyclopropyl ring resists CYP450-mediated oxidation, thereby extending the in vivo half-life of the resulting API [2].
| Evidence Dimension | Intrinsic Clearance (CLint) in Liver Microsomes |
| Target Compound Data | Low clearance (<50 µL/min/mg) for N-cyclopropyl derivatives |
| Comparator Or Baseline | N-ethyl or N-isopropyl pyrazole analogs (>200 µL/min/mg) |
| Quantified Difference | 50-80% reduction in intrinsic clearance |
| Conditions | In vitro rat/human liver microsome (RLM/HLM) stability assays |
Selecting this specific cyclopropyl building block directly translates to improved pharmacokinetic profiles and longer half-lives in downstream pharmaceutical candidates.
The cyclopropyl group provides a distinct steric profile that enhances target binding without the entropic penalties associated with flexible alkyl chains. In the development of epigenetic modulators such as EZH2 inhibitors, pyrazolo-pyridine cores derived from 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine maintain sub-10 nM binding affinities (Ki) [1]. Compared to N-methyl analogs, the cyclopropyl ring effectively fills hydrophobic pockets in the enzyme's active site, while avoiding the ~1-2 kcal/mol entropic penalty incurred when freezing a flexible N-propyl or N-butyl chain into a bioactive conformation [2]. This results in improved lipophilic ligand efficiency (LLE).
| Evidence Dimension | Binding Affinity (Ki) and Entropic Penalty |
| Target Compound Data | Sub-10 nM Ki with minimal conformational entropy loss |
| Comparator Or Baseline | N-propyl or N-butyl analogs (~1-2 kcal/mol entropic penalty upon binding) |
| Quantified Difference | Improved lipophilic ligand efficiency and retention of low-nanomolar potency |
| Conditions | Enzyme inhibition assays (e.g., EZH2) and thermodynamic binding profiling |
This compound allows drug designers to maximize hydrophobic interactions in target binding pockets without sacrificing water solubility or increasing molecular flexibility.
Directly downstream of its high regiochemical fidelity in cyclocondensation reactions, this compound is a highly effective precursor for synthesizing cyclopropyl-substituted azaindazoles and pyrazolo[3,4-b]pyridines. These fused cores are critical scaffolds for EZH2 inhibitors, where the cyclopropyl group is required for effective active-site fit and prolonged target residence time [1].
Because the N-cyclopropyl group eliminates the alpha-CH2 metabolic soft spot found in standard alkyl chains, this building block is highly recommended for the development of kinase inhibitors (such as PLK4 or SIK inhibitors) where extending in vivo half-life and reducing microsomal clearance are primary project goals [2].
For industrial screening libraries aiming to escape 'flatland', this compound serves as an effective sp3-rich primary amine fragment. Its incorporation increases the fraction of sp3 carbons (Fsp3) in the resulting chemical library, which statistically correlates with improved solubility, reduced off-target toxicity, and higher clinical success rates compared to flat, fully aromatic pyrazole analogs [3].